molecular formula C9H13NO4 B11901315 (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid CAS No. 371980-01-7

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid

Cat. No.: B11901315
CAS No.: 371980-01-7
M. Wt: 199.20 g/mol
InChI Key: GGWYFEZMUCMIRQ-NWAXUVLPSA-N
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Description

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is a unique chemical compound characterized by its spirocyclic structure. This compound features a spiro linkage between a seven-membered ring and a four-membered ring, with an amino group and two carboxylic acid groups attached. The stereochemistry at the 4-position is specified as (4S), indicating the spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (7S)-7-Aminospiro[2.4]heptane-2,7-dicarboxylic acid: Another spirocyclic compound with similar structural features but different functional group positions.

    Spiro[2.4]heptane-1,4-dicarboxylic acid: Lacks the amino group, resulting in different chemical reactivity and applications.

Uniqueness

(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its spirocyclic structure provides rigidity and stability, making it a valuable scaffold in various research and industrial applications.

Properties

CAS No.

371980-01-7

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(7S)-7-aminospiro[2.4]heptane-2,7-dicarboxylic acid

InChI

InChI=1S/C9H13NO4/c10-9(7(13)14)3-1-2-8(9)4-5(8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14)/t5?,8?,9-/m1/s1

InChI Key

GGWYFEZMUCMIRQ-NWAXUVLPSA-N

Isomeric SMILES

C1C[C@](C2(C1)CC2C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC2(CC2C(=O)O)C(C1)(C(=O)O)N

Origin of Product

United States

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